
4-Amino-3-((9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)quinoline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-((9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)quinoline 1-oxide is a complex organic compound that features a quinoline core linked to a purine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-((9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)quinoline 1-oxide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the purine moiety via nucleophilic substitution or coupling reactions.
- Oxidation of specific functional groups to achieve the final structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-efficiency catalysts.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like chromatography or crystallization.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the quinoline or purine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
作用機序
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzyme function.
Interacting with DNA/RNA: Affecting gene expression or replication processes.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline cores.
Purine derivatives: Compounds with similar purine moieties.
Uniqueness
The uniqueness of 4-Amino-3-((9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)quinoline 1-oxide lies in its combined quinoline and purine structure, which may confer unique biological and chemical properties.
特性
分子式 |
C19H19N7O5 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(1-hydroxy-4-iminoquinolin-3-yl)amino]-1H-purin-6-one |
InChI |
InChI=1S/C19H19N7O5/c20-15-9-3-1-2-4-11(9)26(30)6-10(15)22-19-23-17-16(18(29)24-19)21-8-25(17)14-5-12(28)13(7-27)31-14/h1-4,6,8,12-14,20,27-28,30H,5,7H2,(H2,22,23,24,29)/t12-,13+,14+/m0/s1 |
InChIキー |
IAXGCWRWEVYDRP-BFHYXJOUSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC4=CN(C5=CC=CC=C5C4=N)O)CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC4=CN(C5=CC=CC=C5C4=N)O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


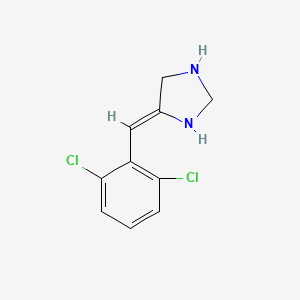
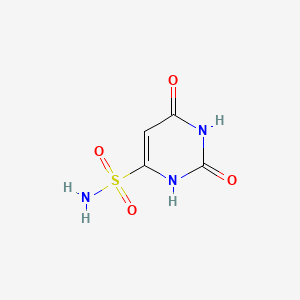
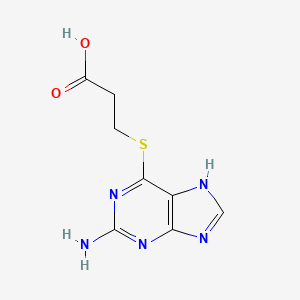
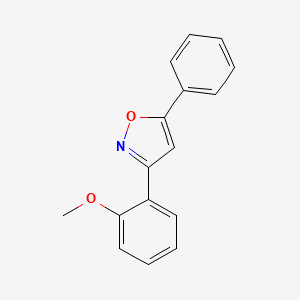
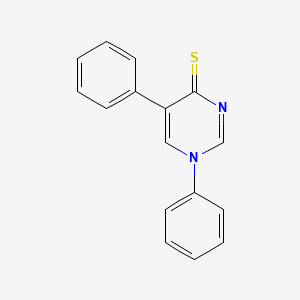
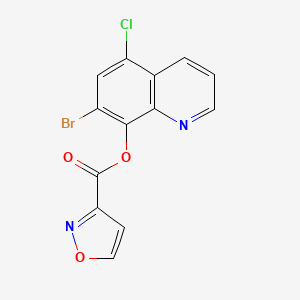
![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)

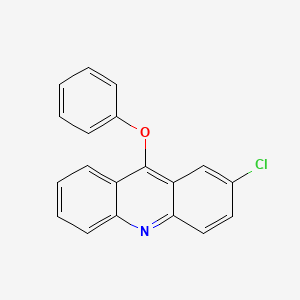
![6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B12919852.png)
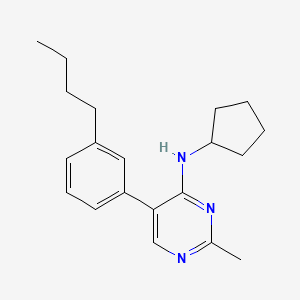
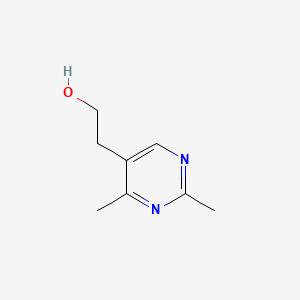

![Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one](/img/structure/B12919880.png)
